3-(3-chlorophenyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-chlorophenyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one is a heterocyclic compound that belongs to the thiazoloquinazoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazole ring fused with a quinazoline ring, makes it an interesting subject for research and development.
Preparation Methods
The synthesis of 3-(3-chlorophenyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one typically involves the reaction of anthranilic acid derivatives with thioamides under specific conditions. One common method includes the cyclization of 2-aminobenzothiazole with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
3-(3-chlorophenyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Scientific Research Applications
3-(3-chlorophenyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one involves its interaction with specific molecular targets. The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound can disrupt the signaling processes, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 3-(3-chlorophenyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one include:
Thiazoloquinazolines: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.
Triazoloquinazolines: These compounds have an additional nitrogen atom in the ring structure, which can enhance their pharmacological properties.
Benzothiazoles: These compounds have a simpler structure but still exhibit significant biological activities, particularly as antimicrobial agents.
The uniqueness of 3-(3-chlorophenyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one lies in its specific substitution pattern and the presence of both sulfur and chlorine atoms, which contribute to its distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H9ClN2OS2 |
---|---|
Molecular Weight |
344.8 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazolin-5-one |
InChI |
InChI=1S/C16H9ClN2OS2/c17-10-5-3-4-9(8-10)13-14-18-15(20)11-6-1-2-7-12(11)19(14)16(21)22-13/h1-8H,(H,18,20) |
InChI Key |
BXAKRZPIYIVKEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC3=C(SC(=S)N23)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.